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Compound of Interest

Compound Name: (5-Methylpyridin-2-yl)methanol

Cat. No.: B1313501 Get Quote

An In-depth Comparison of 1H and 13C NMR Spectral Assignments for (5-Methylpyridin-2-
yl)methanol and Related Structures

For researchers engaged in the synthesis and characterization of novel pyridine derivatives,

precise nuclear magnetic resonance (NMR) spectral assignment is paramount. This guide

provides a detailed analysis of the predicted 1H and 13C NMR spectra for (5-Methylpyridin-2-
yl)methanol, offering a comparative framework against the experimentally-related compound,

2-pyridinemethanol. The inclusion of a comprehensive experimental protocol ensures that

researchers can reliably reproduce and build upon the data presented herein.

Predicted and Comparative NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ),

multiplicities, and coupling constants (J) for (5-Methylpyridin-2-yl)methanol. These

predictions are derived from established principles of NMR spectroscopy and analysis of

structurally analogous compounds. For comparative purposes, data for 2-pyridinemethanol is

also presented.

Table 1: 1H NMR Spectral Data Comparison (400 MHz, CDCl₃)
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Proton Assignment
(5-Methylpyridin-2-

yl)methanol (Predicted)

2-Pyridinemethanol

(Comparative)

Chemical Shift (δ, ppm) Multiplicity J (Hz)

H-3 7.55 d

H-4 7.65 d

H-6 8.40 s

-CH₂OH 4.75 s

-CH₃ 2.35 s

-OH ~5.0 (broad) s

Table 2: 13C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Carbon Assignment
(5-Methylpyridin-2-

yl)methanol (Predicted)

2-Pyridinemethanol

(Comparative)

Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)

C-2 160.5 161.0

C-3 120.0 121.0

C-4 137.0 136.5

C-5 132.0 122.0

C-6 148.0 149.0

-CH₂OH 64.0 64.5

-CH₃ 18.0 -

Experimental Protocol for NMR Spectroscopy
This section details a standardized procedure for the preparation and analysis of pyridine-

based methanolic compounds for NMR spectroscopy.
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I. Sample Preparation

Sample Weighing: Accurately weigh approximately 15-25 mg of the high-purity analyte

directly into a clean, dry vial.

Solvent Selection and Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃)

to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic

compounds.

Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample.

Sonication may be utilized to expedite this process if necessary.

Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

Capping and Labeling: Securely cap the NMR tube and ensure it is clearly labeled with the

sample's identification.

II. NMR Instrument Setup and Acquisition

Instrument: Employ a 400 MHz (or higher field) NMR spectrometer for data acquisition.

Tuning and Locking: Tune the probe for both ¹H and ¹³C nuclei. Lock the spectrometer onto

the deuterium signal of the CDCl₃ solvent.

Shimming: Perform shimming of the magnetic field to optimize its homogeneity, which is

critical for obtaining sharp and symmetrical peaks.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, contingent on the sample concentration.
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Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, to compensate for the lower natural abundance and sensitivity

of the ¹³C nucleus.

Temperature: 298 K.

III. Data Processing

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

Phase and Baseline Correction: Phase correct the resultant spectra and perform a baseline

correction to ensure a flat baseline.

Calibration: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ =

7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and perform peak

picking for both ¹H and ¹³C spectra.

Workflow for NMR Spectral Analysis
The logical steps involved in the NMR spectral analysis of a compound such as (5-
Methylpyridin-2-yl)methanol are illustrated in the following diagram.
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To cite this document: BenchChem. [1H and 13C NMR spectral assignment for (5-
Methylpyridin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313501#1h-and-13c-nmr-spectral-assignment-for-5-
methylpyridin-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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